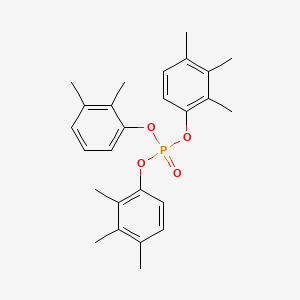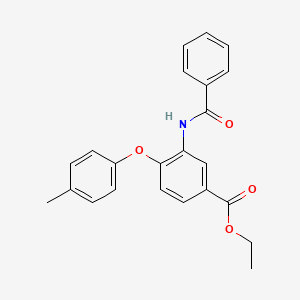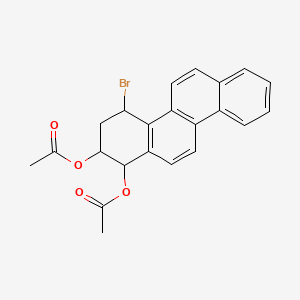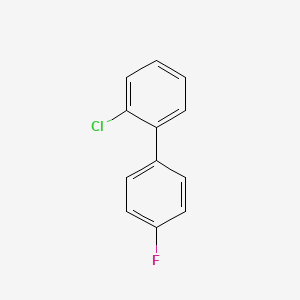
2-Chloro-4'-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClF It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4’-fluoro-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chlorobiphenyl can be reacted with 4-fluorophenylboronic acid under the presence of a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of 2-Chloro-4’-fluoro-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-fluoro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, H2SO4, and HNO3 are commonly used.
Nucleophilic Substitution: Reagents such as NaOH, KOH, and various amines are used.
Oxidation and Reduction: Reagents like KMnO4, NaBH4, and H2 with a catalyst are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated biphenyl derivatives.
Nucleophilic Substitution: Products include substituted biphenyls with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the biphenyl compound.
Scientific Research Applications
2-Chloro-4’-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-fluoro-1,1’-biphenyl depends on its specific application. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the fluorine atom.
4-Chloro-1,1’-biphenyl: Similar structure but the chlorine atom is in a different position.
4-Fluoro-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-4’-fluoro-1,1’-biphenyl is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80254-76-8 |
|---|---|
Molecular Formula |
C12H8ClF |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
1-chloro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8ClF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H |
InChI Key |
DRIWUQRYBYSYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


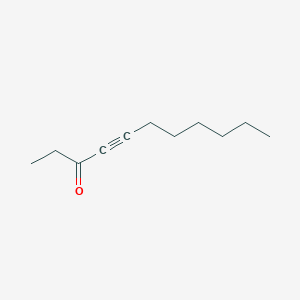
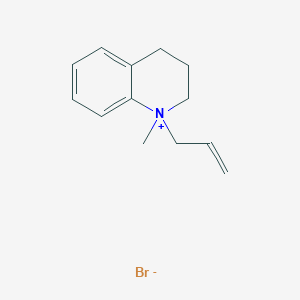
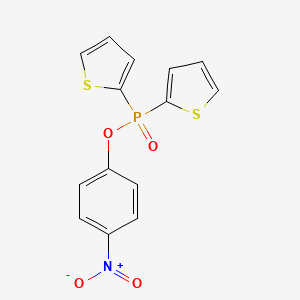
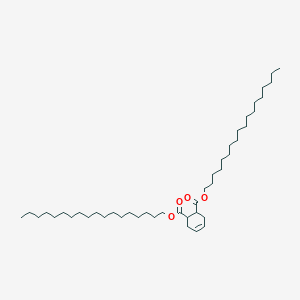
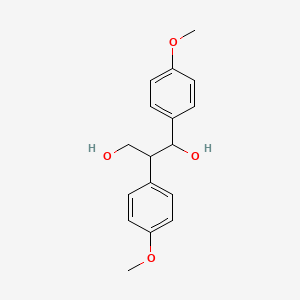
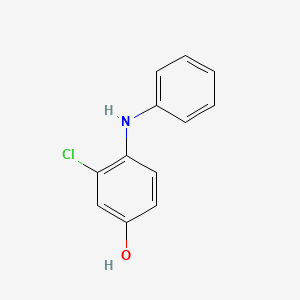
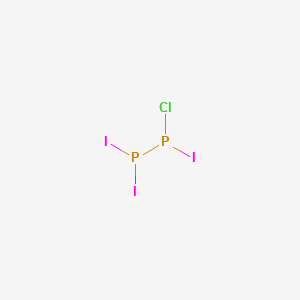
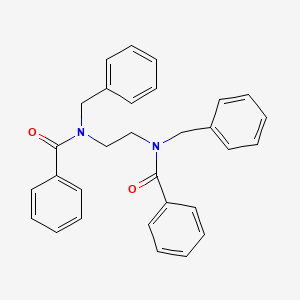
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
